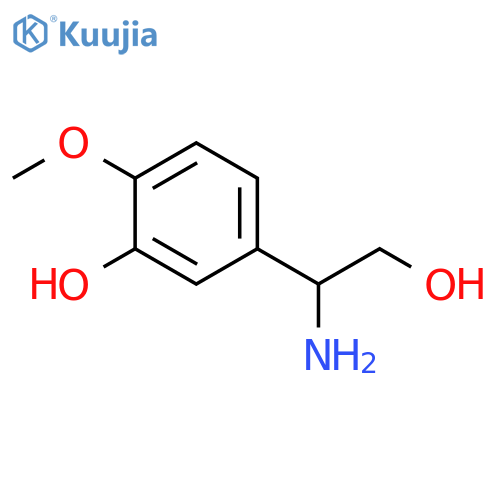Cas no 1179669-77-2 (5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL)
5-(1-アミノ-2-ヒドロキシエチル)-2-メトキシフェノールは、フェノール誘導体の一種であり、その構造中にアミノ基とヒドロキシル基を有する特徴的な化合物です。この分子は、有機合成や医薬品中間体としての応用が期待されており、特に反応性の高い官能基を複数持つため、多様な化学変換が可能です。また、メトキシ基の存在により、溶解性や安定性が向上している点も利点です。研究用途においては、生化学的なプローブや機能性材料の前駆体としての利用が検討されています。

1179669-77-2 structure
商品名:5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL 化学的及び物理的性質
名前と識別子
-
- 5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL
- Benzeneethanol, β-amino-3-hydroxy-4-methoxy-
- 1179669-77-2
- EN300-1856374
-
- インチ: 1S/C9H13NO3/c1-13-9-3-2-6(4-8(9)12)7(10)5-11/h2-4,7,11-12H,5,10H2,1H3
- InChIKey: KHAJXTPKKSEVSR-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC(C(N)CO)=CC=C1OC
計算された属性
- せいみつぶんしりょう: 183.08954328g/mol
- どういたいしつりょう: 183.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 75.7Ų
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- ふってん: 395.9±42.0 °C(Predicted)
- 酸性度係数(pKa): 9.78±0.10(Predicted)
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1856374-10.0g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 10g |
$3992.0 | 2023-06-01 | ||
| Enamine | EN300-1856374-0.1g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-0.25g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-1g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-5g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 5g |
$2028.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-10g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 10g |
$3007.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-5.0g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 5g |
$2692.0 | 2023-06-01 | ||
| Enamine | EN300-1856374-0.05g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-0.5g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1856374-1.0g |
5-(1-amino-2-hydroxyethyl)-2-methoxyphenol |
1179669-77-2 | 1g |
$928.0 | 2023-06-01 |
5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
1179669-77-2 (5-(1-AMINO-2-HYDROXYETHYL)-2-METHOXYPHENOL) 関連製品
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
